molecular formula C15H16N4OS B3201955 (Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1020490-00-9

(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

Cat. No.: B3201955
CAS No.: 1020490-00-9
M. Wt: 300.4 g/mol
InChI Key: AGAJLFHJQJZPCC-UHFFFAOYSA-N
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Description

(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 3,4,5-trimethylaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide to form the benzo[d]thiazole ring.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole moiety with the pyrazole ring through a condensation reaction using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzo[d]thiazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially reducing the double bonds to form dihydropyrazole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the positions ortho to the nitrogen in the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various organic transformations.

    Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.

    Anti-inflammatory: It has potential anti-inflammatory effects, which could be useful in treating inflammatory diseases.

Industry

    Agrochemicals: The compound can be used in the development of new pesticides and herbicides due to its biological activity.

    Dyes and Pigments: It can be used in the synthesis of dyes and pigments for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide: Lacks the (Z)-configuration, which may affect its biological activity.

    1-methyl-N-(benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide: Lacks the trimethyl groups, potentially reducing its potency and selectivity.

    N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide: Lacks the methyl group on the pyrazole ring, which may alter its reactivity and biological properties.

Uniqueness

The presence of the (Z)-configuration and the specific substitution pattern on the benzo[d]thiazole and pyrazole rings make (Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide unique. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-9-5-6-12-13(10(9)2)19(4)15(21-12)16-14(20)11-7-8-18(3)17-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAJLFHJQJZPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=NN(C=C3)C)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
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(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
Reactant of Route 3
(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
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(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
Reactant of Route 5
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(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
Reactant of Route 6
(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

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